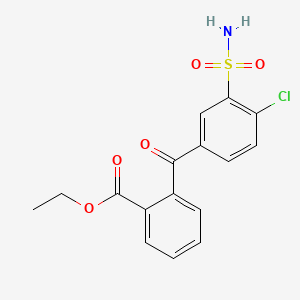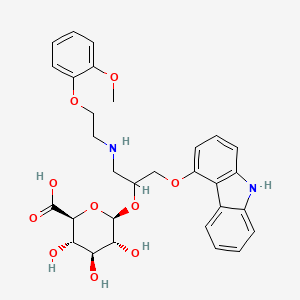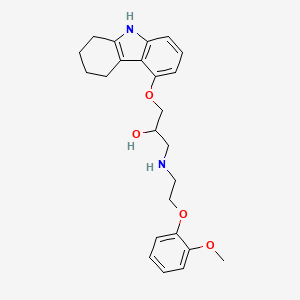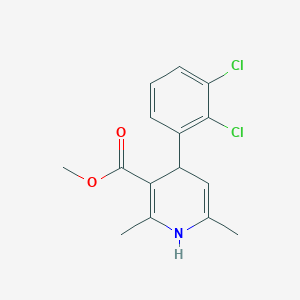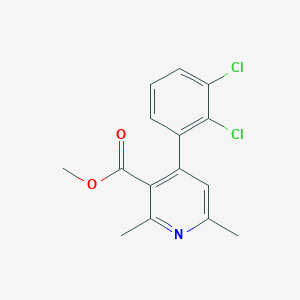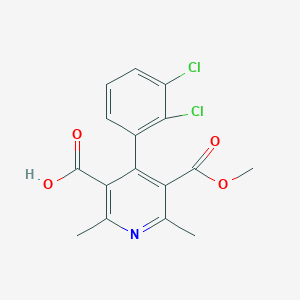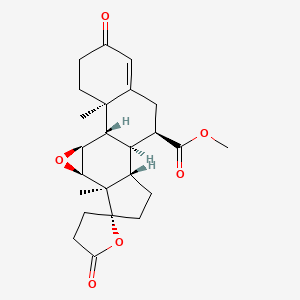
Axitinib Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .
Synthesis Analysis
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .Molecular Structure Analysis
The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .Chemical Reactions Analysis
Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .Physical And Chemical Properties Analysis
Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .Applications De Recherche Scientifique
Understanding Axitinib's Mechanism of Action
Axitinib is recognized for its potent and selective inhibition of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, crucial for the angiogenesis process in solid tumors. This characteristic makes axitinib a valuable agent in the treatment of various cancers, including renal, pancreatic, thyroid, breast, lung, and colorectal carcinomas. Studies have highlighted the differences between axitinib and other VEGFR inhibitors, suggesting unique therapeutic benefits of axitinib in oncology. The potential of blood pressure elevation and erythropoietin levels as predictive markers for VEGF/VEGFR pathway inhibition by axitinib is also under investigation, providing insights into optimizing cancer therapy (Kelly & Rixe, 2009).
Axitinib in Thyroid Cancer Treatment
The application of axitinib in treating thyroid cancer, particularly in cases resistant to radioactive iodine, highlights its therapeutic potential beyond renal carcinoma. A phase II study demonstrated axitinib's ability to yield a 30% response rate and stabilize disease in 38% of patients with advanced refractory thyroid cancer, showcasing a favorable tolerability profile. This evidence underscores axitinib's role in expanding treatment options for thyroid cancer patients, emphasizing the need for new treatments as the incidence of thyroid cancer rises (Deshpande, Gettinger, & Sosa, 2009).
Economic Efficiency in Cancer Treatment
The cost-effectiveness analysis of axitinib, especially for second-line treatment of renal cell carcinoma, offers a comprehensive view of its economic impact alongside its clinical benefits. Despite its higher cost compared to sorafenib, axitinib's incremental cost-effectiveness ratio within accepted thresholds suggests it is a financially viable option for renal carcinoma care. This analysis highlights the importance of balancing clinical efficacy with economic considerations in selecting cancer treatments (Petrou, 2015).
Advancements in Metastatic Renal Cell Carcinoma
Research into first-line and subsequent treatments for metastatic renal cell carcinoma (mRCC) with axitinib reflects significant advancements in managing this challenging disease. The exploration of optimal treatment sequences, including axitinib as a second-line therapy following first-line VEGF inhibitors, underscores the dynamic landscape of mRCC treatment strategies. These developments aim to customize therapy based on patient and disease characteristics, improving outcomes in mRCC management (Sun, Larcher, & Karakiewicz, 2014).
Impurity Profiling and Pharmaceutical Quality
The role of impurity profiling, including the analysis of Axitinib Impurity 4, is critical in ensuring pharmaceutical quality and safety. Understanding and controlling impurities in drug substances not only comply with regulatory requirements but also contribute to the development of safer, more effective therapeutic agents. This aspect of pharmaceutical research underscores the importance of analytical methodologies in identifying and quantifying impurities, which directly impacts drug development and patient care (Deshpande, Bhalerao, & Pabale, 2022).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1443118-73-7 |
|---|---|
Nom du produit |
Axitinib Impurity 4 |
Formule moléculaire |
C22H20N4OS |
Poids moléculaire |
388.49 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



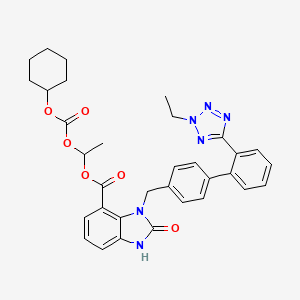
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
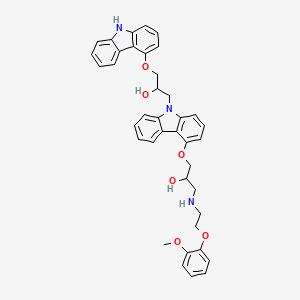
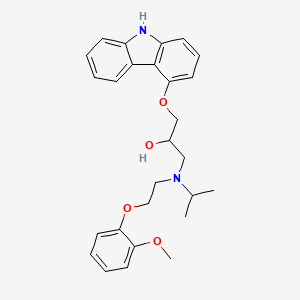
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
